molecular formula C10H15NO4 B2769636 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1393477-05-8

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B2769636
CAS No.: 1393477-05-8
M. Wt: 213.233
InChI Key: HLVPBIOZQSLXMN-UHFFFAOYSA-N
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Description

2,3-Dimethyl 7-azabicyclo[221]heptane-2,3-dicarboxylate is an organic compound characterized by its bicyclic structureIt has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to achieve the required quality standards for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and ester functional groups. This combination imparts distinct chemical properties and potential for diverse applications in research and industry .

Properties

IUPAC Name

dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPBIOZQSLXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)OC)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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